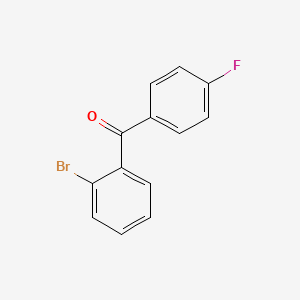

2-Bromo-4'-Fluorobenzophenone

Vue d'ensemble

Description

2-Bromo-4’-Fluorobenzophenone is a chemical compound with the molecular formula C13H8BrFO. It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-Fluorobenzophenone consists of a benzophenone core with bromo and fluoro substituents. The linear formula is BrC6H4COC6H4F .Chemical Reactions Analysis

The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol has been studied . Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .Physical And Chemical Properties Analysis

2-Bromo-4’-Fluorobenzophenone has a molecular weight of 279.1 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Photoreduction Studies

2-Bromo-4’-Fluorobenzophenone: has been utilized in photoreduction studies to understand its behavior under UV light. Researchers have investigated the compound’s ability to reduce to a substituted benzopinacol when irradiated with UV light at 350 nm . This process is significant for understanding the photophysical properties of benzophenones and their potential applications in photochemistry.

Synthesis of Benzopinacol Derivatives

The compound serves as a precursor in the synthesis of benzopinacol derivatives. By studying the photoreduction quantum efficiency, scientists can explore new pathways for synthesizing materials that could have applications in developing new pharmaceuticals or materials with unique optical properties .

Infrared Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for characterizing chemical compounds, and 2-Bromo-4’-Fluorobenzophenone has been the subject of such analyses. The IR spectral data provide insights into the compound’s structure and the effects of substituents on its vibrational transitions, which is crucial for its applications in materials science .

Density Functional Theory (DFT) Modeling

The compound’s theoretical and experimental spectral data have been analyzed using DFT. This computational approach helps predict the physical properties and reactivity of the compound, which is essential for its use in computational chemistry and material design .

Photochemical Reactivity and Photophysical Properties

2-Bromo-4’-Fluorobenzophenone: is studied for its photochemical reactivity. Understanding its photophysical properties can lead to applications in the development of photoresists, photoinitiators, or other materials that respond to light in specific ways .

Solvent Effect Studies

The effect of different solvents on the IR spectra of 2-Bromo-4’-Fluorobenzophenone has been investigated. These studies are important for applications in solvent selection for chemical reactions and for understanding the interactions between the compound and its environment .

Safety and Hazards

2-Bromo-4’-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Benzophenones, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

The mode of action of 2-Bromo-4’-Fluorobenzophenone is primarily through its interaction with its targets. The bromo and fluoro substitutions on the benzophenone structure may influence its binding affinity and selectivity towards its targets .

Biochemical Pathways

Benzophenones can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The bromo and fluoro substitutions may influence its pharmacokinetic properties, including its absorption and distribution profiles, metabolic stability, and excretion rates .

Result of Action

Benzophenones can induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4’-Fluorobenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPRFGMOLQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501906 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-Fluorobenzophenone | |

CAS RN |

573-46-6 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)